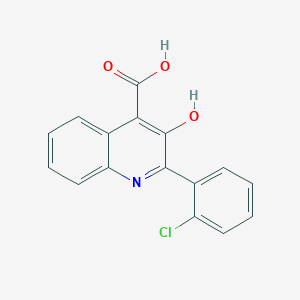
2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid typically involves the reaction of 2-chlorobenzaldehyde with 3-hydroxyquinoline-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
化学反应分析
Types of Reactions
2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
科学研究应用
2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer activity, it may interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
相似化合物的比较
Similar Compounds
2-(2-Chlorophenyl)quinoline-4-carboxylic acid: Lacks the hydroxyl group, which may affect its biological activity.
3-Hydroxyquinoline-4-carboxylic acid: Lacks the chlorophenyl group, which may influence its chemical reactivity and applications.
2-(2-Bromophenyl)-3-hydroxyquinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological properties.
Uniqueness
2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid is unique due to the presence of both the chlorophenyl and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
属性
CAS 编号 |
5443-24-3 |
|---|---|
分子式 |
C16H10ClNO3 |
分子量 |
299.71 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-11-7-3-1-5-9(11)14-15(19)13(16(20)21)10-6-2-4-8-12(10)18-14/h1-8,19H,(H,20,21) |
InChI 键 |
ABLRFLLYVZBSPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=CC=C3Cl)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















